molecular formula C21H15N3O4S B3519747 N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B3519747
M. Wt: 405.4 g/mol
InChI Key: ZTBZVLVEYMILOH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiophene ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Thiophene Ring: This step might involve a Suzuki coupling reaction between a brominated quinoline derivative and a thiophene boronic acid.

    Attachment of the Nitrophenyl Group: This can be done via a nucleophilic aromatic substitution reaction where a methoxy-substituted nitrobenzene reacts with an amine group on the quinoline derivative.

    Formation of the Carboxamide: The final step could involve the reaction of the amine group with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its quinoline core.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Possible applications in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific application. For instance:

    Anticancer Activity: It might inhibit specific enzymes or signaling pathways involved in cell proliferation.

    Fluorescent Probe: It could interact with specific biomolecules, leading to changes in its fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
  • N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
  • N-(2-methoxy-5-nitrophenyl)-2-phenylquinoline-4-carboxamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl ring, along with the thiophene and quinoline cores, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-28-19-9-8-13(24(26)27)11-17(19)23-21(25)15-12-18(20-7-4-10-29-20)22-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBZVLVEYMILOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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